Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Researchers designing focused antibacterial or enzyme-targeted libraries often face bottlenecks sourcing intermediates with orthogonal reactive handles. This compound resolves that gap with its unique 5-formylfuran-2-yl moiety, enabling chemoselective condensations (hydrazone formation, Knoevenagel) that are impossible with generic piperazine-1-carboxylate analogs. - Directly enables systematic SAR exploration around the furan-piperazine core for antibacterial lead optimization. - Formyl group serves as a versatile anchor for fluorophores or biotin tags in activity-based probe synthesis. - Available at ≥95% purity from ISO-certified supply chains, ensuring batch-to-batch reproducibility.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 1175653-32-3
Cat. No. B1415705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
CAS1175653-32-3
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O
InChIInChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3
InChIKeyXSMGERWDIPWYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate (CAS 1175653-32-3): A Versatile Heterocyclic Scaffold for Pharmaceutical and Agrochemical Research Procurement


Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate (CAS 1175653-32-3, molecular formula C₁₂H₁₆N₂O₄, molecular weight 252.27 g/mol) is a heterocyclic small molecule featuring a piperazine ring N-substituted with an ethyl carboxylate group and a 5-formylfuran-2-yl moiety . This unique bifunctional architecture positions the compound as a versatile synthetic intermediate, with the formyl group enabling further functionalization via condensation or nucleophilic addition, while the piperazine core offers potential for derivatization into bioactive molecules [1]. The compound is commercially available with high purity (≥95% to ≥98%) from multiple vendors, meeting ISO certification standards for global pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails: Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate and the Critical Role of the 5-Formylfuran Moiety in Downstream Functionalization


Generic substitution of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate with other piperazine-1-carboxylate derivatives (e.g., tert-butyl or phenyl analogs) is not chemically equivalent due to the unique reactivity conferred by the 5-formylfuran-2-yl substituent. The aldehyde group on the furan ring serves as a critical handle for chemoselective transformations, including reductive amination, Knoevenagel condensation, and hydrazone formation, which are not possible with unsubstituted furan, furoyl, or benzyl piperazine analogs [1]. Furthermore, the electron-rich furan ring modulates the electronic environment of the piperazine nitrogen atoms, potentially influencing both the compound's reactivity profile and its interaction with biological targets in downstream applications . This combination of a formyl group for covalent extension and a piperazine carboxylate for further derivatization establishes a specific synthetic vector that is absent in closely related in-class compounds, directly impacting the design of focused compound libraries and SAR studies.

Quantitative Differentiation Guide: Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate versus Key Comparators in Medicinal Chemistry and Procurement


Structural Differentiation: 5-Formylfuran Moiety Enables Chemoselective Derivatization Pathways Unavailable to Furoyl and Unsubstituted Furan Analogs

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate contains a reactive formyl (-CHO) group on the furan ring, a feature absent in the widely used 1-(2-furoyl)piperazine (Terazosin impurity L) and other furoyl-piperazine derivatives [1]. This aldehyde functionality permits chemoselective transformations such as reductive amination to install amine-containing moieties, Knoevenagel condensations to extend conjugation, and hydrazone/oxime formation for bioconjugation or metal chelation . In contrast, the carbonyl group in furoyl analogs is part of an amide bond, which is significantly less reactive toward nucleophilic addition under mild conditions [2]. This structural distinction provides a quantifiable synthetic advantage: the number of accessible derivative libraries from the same piperazine core is substantially expanded.

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Physicochemical Property Differentiation: Density and Boiling Point of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate Inform Downstream Processing and Formulation

The predicted physicochemical properties of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate provide quantifiable differentiation from other piperazine carboxylate derivatives. The compound exhibits a predicted density of 1.252 ± 0.06 g/cm³ and a boiling point of 420.2 ± 45.0 °C at 760 mmHg [1]. These values are distinct from, for example, tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate (CAS 1219911-62-2), which has a higher molecular weight (280.32 g/mol) and different density and boiling point parameters due to the bulkier tert-butyl group . Such differences directly impact solubility profiles, chromatographic behavior, and thermal stability during downstream processing and formulation development.

Process Chemistry Formulation Science Analytical Chemistry

Biological Target Engagement: Class-Level Inference from Furoyl-Piperazine Antibacterial Activity Guides Procurement for Antimicrobial SAR Studies

While direct antibacterial activity data for Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is not available, class-level inference from structurally related furoyl-piperazine derivatives provides a strong rationale for its procurement in antimicrobial research. Studies on 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides have demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 8.34 ± 0.55 μM against S. aureus and 8.97 ± 0.12 μM against E. coli, comparable to the reference standard ciprofloxacin (MIC 7.80 ± 0.19 μM and 7.16 ± 0.58 μM, respectively) [1][2]. The target compound shares the critical furan-piperazine scaffold but incorporates a formyl group that can be further elaborated to optimize potency and selectivity. This positions Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate as a valuable starting point for synthesizing focused libraries of antibacterial agents with tunable activity profiles.

Antibacterial Research Medicinal Chemistry Drug Discovery

Enzyme Inhibition Potential: Class-Level Evidence for Carboxylic Ester Hydrolase and Acetylcholinesterase Activity Informs Procurement for Target-Based Drug Discovery

Piperazine derivatives containing furan moieties have demonstrated enzyme inhibitory activity against several therapeutically relevant targets. For example, 1-(2-furoyl)piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission . Additionally, BindingDB records show that structurally related piperazine carboxylates exhibit IC₅₀ values in the micromolar range against carboxylic ester hydrolases: IC₅₀ = 6.76 × 10³ nM against Trichoplusia Juvenile Hormone Esterase and IC₅₀ = 4.37 × 10³ nM against human carboxylesterase [1][2]. While direct data for Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is not available, the presence of both the furan ring and the piperazine carboxylate moiety suggests potential for similar or enhanced enzyme inhibitory activity. The formyl group offers a handle for further structural optimization to improve potency and selectivity against specific enzyme targets.

Enzyme Inhibition Drug Discovery Neurodegenerative Diseases

Commercial Availability and Purity Differentiation: High-Purity Grades (≥95% to ≥98%) from ISO-Certified Suppliers Ensure Reproducible Research Outcomes

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is commercially available from multiple reputable suppliers with documented purity levels. Sigma-Aldrich offers the compound at 95% purity , while MolCore provides an NLT 98% grade compliant with ISO certification standards for pharmaceutical R&D and quality control . CymitQuimica and CheMenu also supply the compound at 95%+ purity . In contrast, closely related analogs such as tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate (CAS 1219911-62-2) and 1-(2-furoyl)piperazine (CAS 40172-95-0) have different purity specifications and supply chain characteristics. The availability of multiple high-purity grades for the target compound reduces procurement risk, ensures batch-to-batch consistency, and supports reproducible research outcomes across different laboratories and experimental conditions.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate (CAS 1175653-32-3) in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Focused Antibacterial Libraries via Formyl Group Derivatization

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is ideally suited for generating focused libraries of antibacterial agents. The reactive formyl group can be chemoselectively converted to amines, hydrazones, or extended conjugated systems, allowing systematic exploration of structure-activity relationships (SAR) around the furan-piperazine core. Class-level evidence demonstrates that structurally related furoyl-piperazine derivatives exhibit potent antibacterial activity with MIC values in the low micromolar range, comparable to ciprofloxacin [1][2]. By procuring this compound, medicinal chemists can rapidly synthesize diverse analogs and evaluate their activity against clinically relevant bacterial strains, including drug-resistant pathogens.

Chemical Biology: Development of Activity-Based Probes for Esterase and Cholinesterase Enzymes

The compound's piperazine carboxylate scaffold, combined with the formylfuran moiety, provides a versatile platform for developing activity-based probes targeting carboxylic ester hydrolases and acetylcholinesterase (AChE). Class-level inference indicates that related piperazine derivatives inhibit these enzymes with IC₅₀ values in the micromolar range [3]. The formyl group can be functionalized with fluorophores, biotin tags, or photoaffinity labels, enabling the synthesis of chemical probes for enzyme localization, target engagement studies, and inhibitor screening in complex biological matrices.

Process Chemistry and Formulation Development: Optimization of Synthetic Routes and Purification Protocols

The well-defined physicochemical properties of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate, including its predicted density (1.252 ± 0.06 g/cm³) and boiling point (420.2 ± 45.0 °C) , make it a valuable intermediate for process chemistry optimization. Compared to tert-butyl and other ester analogs, the ethyl carboxylate group offers distinct solubility and volatility characteristics that can be exploited to streamline purification by chromatography or distillation. The compound's commercial availability at multiple purity grades (95% to 98%+) further supports its use in developing robust synthetic protocols for scale-up and manufacturing.

Academic and Industrial Research Procurement: High-Purity Building Block for Reproducible SAR and Library Synthesis

For academic and industrial laboratories engaged in drug discovery, the procurement of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate from ISO-certified suppliers ensures batch-to-batch consistency and high purity (≥95% to ≥98%) . This is critical for reproducible SAR studies and the generation of high-quality screening libraries. The compound's unique combination of a formyl group for chemoselective derivatization and a piperazine carboxylate core for further elaboration distinguishes it from other in-class intermediates, making it a strategic addition to any medicinal chemist's building block collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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